Comparative Enzyme Kinetics: H-Tyr(Me)-OH Exhibits 3-Fold Higher Affinity for L-Amino Acid Oxidase vs. L-Tyrosine
In a direct head-to-head comparison using L-amino acid oxidase (LAAO) from Crotalus atrox, H-Tyr(Me)-OH demonstrates a significantly higher affinity for the enzyme than its natural counterpart, L-tyrosine [1]. This is a critical distinction for studies investigating enzyme-substrate interactions or oxidative deamination pathways.
| Evidence Dimension | Enzyme Affinity (KM Value) |
|---|---|
| Target Compound Data | 0.044 mM |
| Comparator Or Baseline | L-Tyrosine: 0.13 mM |
| Quantified Difference | ~3-fold lower KM (higher affinity) for H-Tyr(Me)-OH |
| Conditions | L-amino acid oxidase from Crotalus atrox, pH 7.5 |
Why This Matters
This quantifiable difference in KM value is essential for experimental design in enzyme kinetics; selecting the correct compound ensures accurate substrate parameters and prevents miscalculated reaction rates.
- [1] Pajak, M. (2020). Methylated derivatives of L-tyrosine in reaction catalyzed by L-amino acid oxidase: isotope and inhibitory effects. The Journal of Biochemistry, 168(5), 509-514. View Source
